

BAY1143572 off-target effects on other kinases

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Compound of Interest

Compound Name: BAY1143572

Cat. No.: B1191584

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Technical Support Center: BAY1143572

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the selective PTEFb/CDK9 inhibitor, **BAY1143572** (also known as Atuveciclib).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BAY1143572**?

A1: **BAY1143572** is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (PTEFb), which is a heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.^[1] The primary target is CDK9, a key regulator of transcriptional elongation.

Q2: What are the known primary off-target kinases for **BAY1143572**?

A2: The main identified off-target kinases for **BAY1143572** are Glycogen Synthase Kinase 3 alpha (GSK3α) and Glycogen Synthase Kinase 3 beta (GSK3β).^[1]

Q3: How selective is **BAY1143572** for CDK9 over other CDKs?

A3: **BAY1143572** demonstrates high selectivity for CDK9 within the CDK family. The IC₅₀ value for CDK2 is approximately 100-fold higher than that for CDK9, indicating significant selectivity.^[1]

Q4: Has a comprehensive kinome scan for **BAY1143572** been published?

A4: While **BAY1143572** is described as having a favorable selectivity profile against a panel of non-CDK kinases, a comprehensive, publicly available kinome scan with detailed percentage inhibition data across a wide range of kinases has not been identified in the reviewed literature. To obtain a broad kinase selectivity profile, researchers may consider utilizing commercial kinase panel screening services.

Q5: What are the potential downstream consequences of inhibiting the off-target kinase GSK3?

A5: GSK3 is a critical kinase involved in numerous cellular processes, including glycogen metabolism, cell signaling, and regulation of transcription factors. Inhibition of GSK3 can impact pathways such as Wnt/ β -catenin signaling and insulin signaling.^{[2][3][4]} Researchers should be aware of these potential effects when interpreting experimental results.

Quantitative Data on Kinase Inhibition

The following table summarizes the known inhibitory concentrations (IC₅₀) of **BAY1143572** against its primary target and key off-target kinases.

Kinase Target	IC ₅₀ (nM)	Notes
CDK9/CycT1	13	Primary Target
GSK3 α	45	Off-Target
GSK3 β	87	Off-Target
CDK2	~1300	The ratio of IC ₅₀ values for CDK2/CDK9 is approximately 100.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for determining the IC₅₀ of **BAY1143572** against a kinase of interest. Specific conditions may need to be optimized for the particular kinase.

Materials:

- Recombinant Kinase (e.g., GSK3 α , GSK3 β)
- Kinase-specific substrate peptide
- **BAY1143572** stock solution (in DMSO)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- White, opaque 96-well or 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Dilution: Prepare a serial dilution of **BAY1143572** in DMSO. A typical starting concentration for the highest dose might be 100 μ M. Then, perform a 1:3 or 1:10 serial dilution to generate a dose-response curve.
- Kinase Reaction Setup:
 - Add 2.5 μ L of the diluted **BAY1143572** or DMSO (vehicle control) to the wells of the assay plate.
 - Add 5 μ L of a solution containing the kinase and substrate in kinase assay buffer.
 - Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate Kinase Reaction:
 - Add 2.5 μ L of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the K_m for the specific kinase.
 - Incubate the plate at 30°C for 1 hour. The incubation time may need optimization.
- Signal Detection:

- Following the kinase reaction, proceed with the ADP-Glo™ Kinase Assay protocol or your chosen detection method to measure the amount of ADP produced, which is proportional to kinase activity.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of **BAY1143572** relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent IC50 values.

- Possible Cause: Inaccurate compound concentration.
 - Solution: Ensure the stock solution of **BAY1143572** is fully dissolved and has been stored correctly. Prepare fresh serial dilutions for each experiment.
- Possible Cause: Variation in assay conditions.
 - Solution: Maintain consistent ATP concentration, incubation times, and temperatures across all experiments. The IC50 of ATP-competitive inhibitors is sensitive to ATP concentration.
- Possible Cause: Inactive enzyme.
 - Solution: Use a fresh aliquot of the kinase and ensure it has been stored under appropriate conditions. Run a positive control with a known inhibitor for that kinase to validate assay performance.

Issue 2: High background signal in the assay.

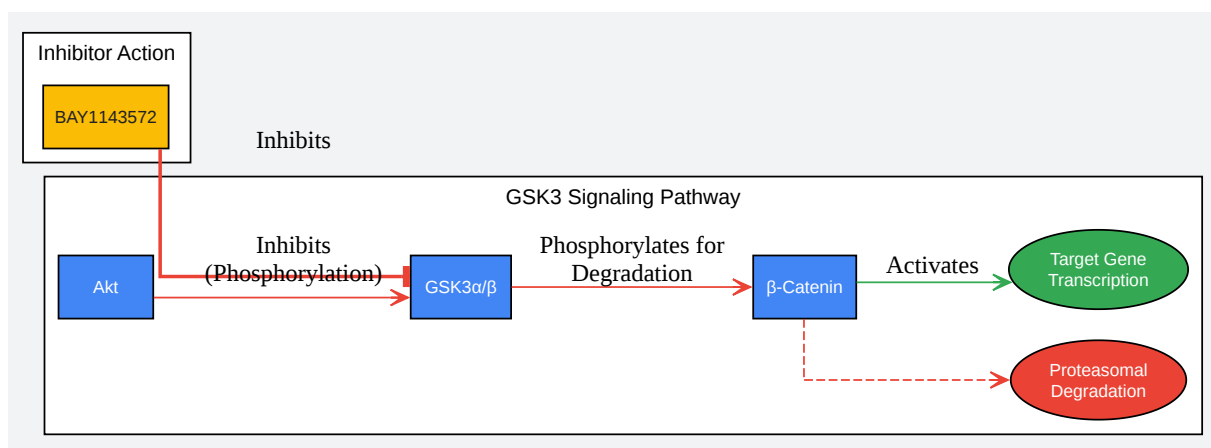
- Possible Cause: Contaminating ATPase activity in the enzyme preparation.

- Solution: Use a highly purified recombinant kinase. Include a "no substrate" control to assess background ATP hydrolysis.
- Possible Cause: Interference of the compound with the detection reagents.
 - Solution: Run a control with the highest concentration of **BAY1143572** in the absence of the kinase to check for any direct effects on the assay signal.

Issue 3: Observed cellular phenotype does not align with known on-target or off-target effects.

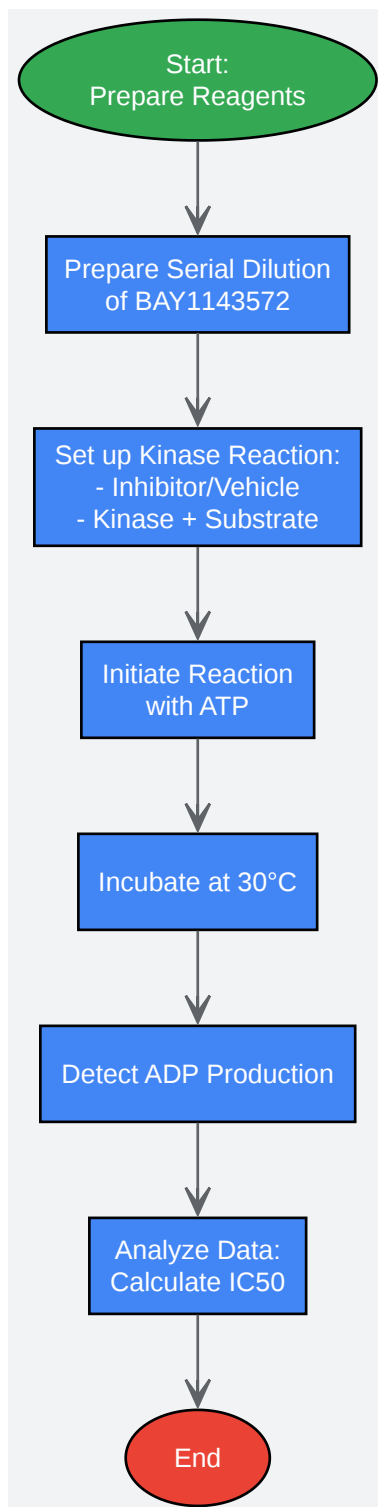
- Possible Cause: The phenotype is due to a previously uncharacterized off-target kinase.
 - Solution: Consider performing a broad kinase selectivity screen using a commercial service to identify other potential off-target interactions of **BAY1143572**.
- Possible Cause: The effect is downstream of the primary off-target (GSK3) but in a less-characterized pathway.
 - Solution: Use siRNA or CRISPR-Cas9 to knock down GSK3 α and GSK3 β to see if the phenotype is replicated, which would suggest it is a consequence of GSK3 inhibition.

Visualizations



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Caption: Off-target inhibition of GSK3 by **BAY1143572**.



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Caption: In Vitro Kinase Inhibition Assay Workflow.

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